Cas no 1805741-44-9 (4-(2-Bromopropanoyl)-2-methylthiophenol)
4-(2-Bromopropanoyl)-2-methylthiophenol Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Bromopropanoyl)-2-methylthiophenol
-
- Inchi: 1S/C10H11BrOS/c1-6-5-8(3-4-9(6)13)10(12)7(2)11/h3-5,7,13H,1-2H3
- InChI Key: LMFFFTPLZLIYMK-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(=C(C)C=1)S)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- XLogP3: 3.3
- Topological Polar Surface Area: 18.1
4-(2-Bromopropanoyl)-2-methylthiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008701-250mg |
4-(2-Bromopropanoyl)-2-methylthiophenol |
1805741-44-9 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
| Alichem | A010008701-500mg |
4-(2-Bromopropanoyl)-2-methylthiophenol |
1805741-44-9 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Alichem | A010008701-1g |
4-(2-Bromopropanoyl)-2-methylthiophenol |
1805741-44-9 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
4-(2-Bromopropanoyl)-2-methylthiophenol Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(2-Bromopropanoyl)-2-methylthiophenol
Introduction to 4-(2-Bromopropanoyl)-2-methylthiophenol (CAS No. 1805741-44-9)
4-(2-Bromopropanoyl)-2-methylthiophenol, identified by the chemical compound code CAS No. 1805741-44-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The structural features of 4-(2-Bromopropanoyl)-2-methylthiophenol, particularly the presence of a brominated side chain and a methylthiol group, make it a versatile intermediate for synthesizing more complex molecules with therapeutic relevance.
The bromine substituent at the 2-position of the propanoyl group enhances the electrophilicity of the molecule, making it a valuable precursor for nucleophilic substitution reactions. This property is particularly useful in constructing biaryl structures, which are common motifs in many bioactive compounds. Additionally, the methylthiol group contributes to the overall reactivity and potential pharmacological effects of the molecule, as thiols are well-known for their role in various biological pathways.
In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The unique structural framework of 4-(2-Bromopropanoyl)-2-methylthiophenol positions it as a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of 4-(2-Bromopropanoyl)-2-methylthiophenol is its utility as a building block in the synthesis of more complex pharmacophores. The bromine atom at the 2-position allows for facile functionalization via cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are frequently encountered in natural products and drug candidates. For instance, studies have demonstrated that thiophene-based biaryl structures exhibit potent activity against certain types of cancer cells by inhibiting key signaling pathways.
The methylthiol group in 4-(2-Bromopropanoyl)-2-methylthiophenol also plays a crucial role in its biological interactions. Thiols are known to participate in redox processes within cells, and modifications at this position can significantly influence the compound's bioavailability and target specificity. Recent advancements in computational chemistry have enabled researchers to predict how different substituents affect the reactivity and selectivity of thiophene derivatives, allowing for more targeted drug design.
Current research efforts are increasingly focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 4-(2-Bromopropanoyl)-2-methylthiophenol has emerged as a key intermediate in several drug discovery programs due to its structural versatility and reactivity. For example, researchers have utilized this compound to synthesize analogs that exhibit inhibitory activity against enzymes involved in metabolic disorders. These findings highlight its potential as a scaffold for developing treatments for conditions such as diabetes and obesity.
The pharmaceutical industry has also shown interest in thiophene derivatives for their antimicrobial properties. Compounds like 4-(2-Bromopropanoyl)-2-methylthiophenol have been investigated for their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. In light of the growing concern over antibiotic resistance, these studies are particularly relevant as they may lead to the discovery of new classes of antimicrobial agents.
In addition to its pharmaceutical applications, 4-(2-Bromopropanoyl)-2-methylthiophenol has found utility in materials science. Thiophene-based polymers are known for their electrical conductivity and optical properties, making them suitable for use in organic electronics and photovoltaic devices. The introduction of bromine and methylthiol groups can further tailor these properties for specific applications.
The synthesis of 4-(2-Bromopropanoyl)-2-methylthiophenol typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination reactions followed by acylation or condensation with appropriate reagents to introduce the desired functional groups. Advances in synthetic methodologies have made these processes more efficient and scalable, facilitating access to larger quantities of the compound for research purposes.
One notable recent development is the use of flow chemistry techniques to synthesize thiophene derivatives like 4-(2-Bromopropanoyl)-2-methylthiophenol under controlled conditions. Flow chemistry offers advantages such as improved reproducibility, reduced solvent consumption, and enhanced safety profiles compared to traditional batch processing methods. These innovations are contributing to more sustainable approaches in pharmaceutical synthesis.
The biological evaluation of 4-(2-Bromopropanoyl)-2-methylthiophenol has revealed intriguing insights into its mechanism of action. Studies indicate that this compound interacts with specific targets within cells, modulating pathways relevant to disease states. For instance, preliminary data suggest that it may inhibit kinases involved in cancer progression or modulate inflammatory responses by interacting with receptors or enzymes.
As research continues to uncover new applications for thiophene derivatives, compounds like 4-(2-Bromopropanoyl)-2-methylthiophenol are expected to play an increasingly important role in drug development pipelines. Their unique structural features offer opportunities for designing molecules with tailored properties that meet specific therapeutic needs.
1805741-44-9 (4-(2-Bromopropanoyl)-2-methylthiophenol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)